2-(6-Chloropyridin-3-YL)ethanol

Beschreibung

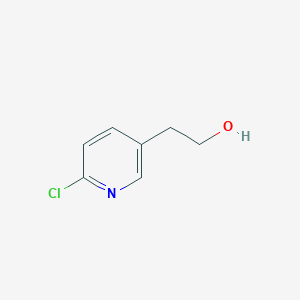

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVARUXBHWDCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555441 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117528-28-6 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations Involving the 2 6 Chloropyridin 3 Yl Ethanol Moiety

Approaches to the Synthesis of 6-Chloropyridin-3-yl Alcohols and Related Structures

The synthesis of 6-chloropyridin-3-yl alcohols can be achieved through various chemical strategies, primarily involving the reduction of corresponding carbonyl compounds, stereoselective enzymatic methods, and multi-step synthetic sequences.

Reduction Strategies for Carbonyl Precursors Incorporating the 6-Chloropyridin-3-yl Group

A common and effective method for the synthesis of 2-(6-chloropyridin-3-yl)ethanol involves the reduction of a carbonyl precursor, such as 2-chloro-1-(6-chloropyridin-3-yl)ethanone. This transformation is typically accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk The reaction is an example of nucleophilic addition, where a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon. chemguide.co.uk

The general mechanism involves the attack of the hydride ion on the carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent protonation, often from a protic solvent like methanol (B129727) or water, yields the final alcohol product. chemguide.co.uk The choice of solvent and reaction conditions can be crucial for optimizing the yield and purity of the desired alcohol. For instance, the reduction of 1-(6-chloropyridin-3-yl)ethanone (B1661983) can be carried out by refluxing a solution of the ketone in methanol with sodium borohydride.

The reduction of various carbonyl compounds is a widely utilized transformation in the pharmaceutical industry for the large-scale synthesis of drug candidates. researchgate.net The choice of reducing agent is critical and depends on the specific functional groups present in the molecule to ensure chemoselectivity. researchgate.net

Table 1: Reduction of Carbonyl Precursors to Pyridinyl Alcohols

| Carbonyl Precursor | Reducing Agent | Product | Reference |

| 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | Sodium Borohydride (NaBH₄) | 2-Chloro-1-(6-chloropyridin-3-yl)ethanol | |

| 1-(6-Chloropyridin-3-yl)ethanone | Sodium Borohydride (NaBH₄) | 1-(6-Chloropyridin-3-yl)ethanol | |

| Ketones (general) | Sodium Borohydride (NaBH₄) | Secondary Alcohols | chemguide.co.uk |

Chemoenzymatic and Stereoselective Syntheses of Pyridinyl Alcohols

Chemoenzymatic approaches offer a powerful strategy for the asymmetric synthesis of chiral pyridinyl alcohols, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. rsc.orgnih.gov These methods often employ enzymes, such as alcohol dehydrogenases (ADHs), to achieve high enantioselectivity in the reduction of prochiral ketones. nih.govresearchgate.net

For instance, the alcohol dehydrogenase from Lactobacillus kefir has been successfully used to reduce α-halogenated acyl moieties attached to a pyridine (B92270) ring, yielding chiral alcohols with high enantiomeric excess (95% to >99%) and in good yields (up to 98%). nih.govresearchgate.net This enzymatic reduction is highly specific and provides access to enantiopure alcohols that are difficult to obtain through traditional chemical methods. rsc.org The process often involves the regeneration of the nicotinamide (B372718) cofactor (e.g., NADP⁺) by using a sacrificial alcohol like isopropanol. researchgate.net

Similarly, ketoreductases (KREDs) have been employed for the highly selective reduction of various 1-aryl-2-(azaaryl)ethanones, resulting in the corresponding secondary alcohols with excellent yields and enantiomeric excesses. rsc.org

Table 2: Chemoenzymatic Synthesis of Chiral Pyridinyl Alcohols

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Yield | Reference |

| α-Halogenated acyl pyridine derivatives | Alcohol Dehydrogenase from Lactobacillus kefir | Chiral α-halogenated pyridinyl alcohols | 95 – >99% | up to 98% | nih.govresearchgate.net |

| 1-Aryl-2-(azaaryl)ethanones | Ketoreductases (KREDs) | Optically active 1-aryl-2-(azaaryl)ethanols | >99% | 90 – 95% | rsc.org |

| 2-Pyridyl ethanone (B97240) | Baker's yeast / Lipase | Chiral 1-(2-pyridyl)ethanol | Not specified | Not specified | nih.gov |

Multi-step Synthetic Routes to 6-Chloropyridin-3-yl Ethanol (B145695) Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step synthetic sequences. These routes may start from readily available precursors and involve a series of reactions to build the desired molecular framework.

One example is the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which begins with 2-chloro-5-(chloromethyl)pyridine. researchgate.net Another approach involves the synthesis of triazolothiadiazines and triazolothiadiazoles starting from (6-chloropyridin-3-yl)acetic acid hydrazide. niscpr.res.in This hydrazide is treated with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbazinate, which is then cyclized to a triazole thiol. Further reactions with phenacyl bromides lead to the final fused ring systems. niscpr.res.in

Continuous multi-step chemoenzymatic platforms have also been developed for the synthesis of chiral pyridine-containing amines, showcasing the integration of biocatalysis and traditional organic chemistry in flow systems. acs.org Such strategies can improve efficiency and safety, particularly for reactions that are hazardous to run in batch mode. acs.org

Chemical Reactivity and Derivatization of this compound and Analogues

The this compound moiety possesses two primary sites for chemical modification: the hydroxyl group of the ethanol side chain and the chloro-substituted pyridine ring. This allows for a wide range of derivatization reactions to be performed.

Functional Group Modifications on the Ethanol Side Chain

The primary alcohol group of this compound can undergo various functional group modifications. Oxidation of the alcohol can lead to the corresponding aldehyde or carboxylic acid. evitachem.com For instance, oxidation of 2-chloro-1-(6-chloropyridin-3-yl)ethanol can form 2-chloro-1-(6-chloropyridin-3-yl)acetic acid.

Esterification is another common transformation. The reaction of 6-chloropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like potassium carbonate yields an ether linkage, demonstrating the reactivity of the hydroxyl group on the pyridine ring, which is analogous to the ethanol side chain.

Nucleophilic Substitution Reactions on the Pyridine Ring and Side Chains

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom in the pyridine ring activates the ortho and para positions for nucleophilic attack. researchgate.netabertay.ac.uk This allows for the displacement of the chlorine atom by various nucleophiles, such as amines or thiols. vulcanchem.com

For example, the 6-chloro position can react with amines to form aminopyridine derivatives. researchgate.net The Buchwald-Hartwig amination is a powerful method for this transformation. mdpi.com Similarly, the chlorine atom can be displaced by a sulfur nucleophile, as seen in the reaction of 2-chloro-3-cyanopyridine (B134404) with methyl 3-mercaptopropionate. abertay.ac.uk

The reactivity of halopyridines towards nucleophilic substitution is generally higher than that of the corresponding halobenzenes due to the electron-withdrawing nature of the ring nitrogen. abertay.ac.ukuoanbar.edu.iq The order of reactivity for halogens in nucleophilic substitution is typically F > Cl > Br > I.

Oxidation and Reduction Reactions of the Alcohol Moiety

The alcohol moiety of this compound is a versatile functional group that can undergo both oxidation and reduction, leading to key intermediates for further chemical transformations. The reactivity of this group is influenced by the electron-withdrawing nature of the 6-chloropyridin-3-yl substituent.

Oxidation Reactions

The primary alcohol group in this compound can be oxidized to form either the corresponding aldehyde, (6-chloropyridin-3-yl)acetaldehyde, or the carboxylic acid, (6-chloropyridin-3-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane (B109758) (CH₂Cl₂). These conditions generally allow for the isolation of the aldehyde with minimal over-oxidation.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃, Jones reagent), or ruthenium tetroxide (RuO₄) can effectively oxidize the primary alcohol to the carboxylic acid. evitachem.comevitachem.com For instance, the oxidation of a related compound, 2-chloro-1-(6-chloropyridin-3-yl)ethanone, can yield 2-chloro-1-(6-chloropyridin-3-yl)acetic acid. An unusual palladium-catalyzed oxidation of a more complex allylic alcohol containing the 6-chloropyridin-3-yl moiety to a ketone has also been reported, highlighting the diverse reactivity possible with this scaffold. rsc.org

Table 1: Summary of Oxidation Reactions

| Starting Material | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| This compound | PCC, DMP | (6-Chloropyridin-3-yl)acetaldehyde | Selective oxidation to aldehyde |

| This compound | KMnO₄, CrO₃ | (6-Chloropyridin-3-yl)acetic acid | Oxidation to carboxylic acid evitachem.comevitachem.com |

| (-)-tert-Butyl-(1R,4S)-2-(6-chloropyridin-3-yl)-4-hydroxycyclohex-2-enylcarbamate | Pd catalyst, base | Ketone derivative | Palladium-catalyzed oxidation rsc.org |

Reduction Reactions

The alcohol moiety in this compound is already in a reduced state. Further reduction would typically involve hydrogenation of the pyridine ring, which requires harsh conditions and specific catalysts, such as platinum oxide (PtO₂) under hydrogen pressure. rsc.org Such reactions can lead to the corresponding piperidine (B6355638) derivative, although selective reduction without affecting the chloro substituent can be challenging.

More commonly, the this compound itself is a product of reduction. For example, the corresponding ketone, 1-(6-chloropyridin-3-yl)ethanone, can be reduced to this compound using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com This reductive pathway is a common method for the synthesis of the title compound and its derivatives.

Table 2: Summary of Reduction Reactions

| Starting Material | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| 1-(6-Chloropyridin-3-yl)ethanone | NaBH₄, LiAlH₄ | This compound | Reduction of a ketone to the corresponding alcohol evitachem.com |

| This compound | H₂, PtO₂ | 2-(6-Chloropiperidin-3-yl)ethanol | Potential for pyridine ring hydrogenation under harsh conditions rsc.org |

Formation of Complex Polyheterocyclic Systems Incorporating the 6-Chloropyridin-3-yl Moiety

The this compound scaffold and its derivatives, particularly those derived from the activation of the hydroxyl group or its oxidation, are valuable building blocks in the synthesis of complex polyheterocyclic systems. The presence of the reactive chloropyridine ring allows for a variety of coupling and cyclization reactions.

A key strategy involves using the "(6-chloropyridin-3-yl)methyl" unit, readily accessible from the alcohol, as a precursor for constructing fused heterocyclic rings. For instance, a multi-step synthesis starting from 2-chloro-5-(chloromethyl)pyridine, which is structurally related to the oxidized and chlorinated form of the title compound, has been used to produce a series of 3‐[(6‐chloropyridin‐3‐yl)methyl]‐6‐substituted‐6,7‐dihydro‐3H‐1,2,3‐triazolo[4,5‐d]pyrimidin‐7‐imines. researchgate.net This synthesis involves the reaction of the chloromethylpyridine with various amines, hydrazines, and hydrazides to achieve cyclization into the triazolopyrimidine system. researchgate.net

Another approach utilizes the reactivity of the chloro group on the pyridine ring. The 2-chloropyridine (B119429) derivative can undergo nucleophilic substitution, which is often a key step in building more elaborate structures. For example, a 2-chloronicotinonitrile derivative was converted to a 2-hydrazinonicotinonitrile, which then served as a precursor for the synthesis of N-pyrazolo derivatives by reacting with β-diketones. nih.gov

Furthermore, the entire (6-chloropyridin-3-yl) moiety is often incorporated into larger, biologically active molecules. In the synthesis of novel insecticides, the (6-chloropyridin-3-yl)methylamino group is a core component. For example, 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been synthesized, demonstrating the integration of the chloropyridine unit into a complex dihydropyridine (B1217469) system. iucr.org These syntheses often rely on multi-component reactions or sequential additions and cyclizations to build the final polyheterocyclic framework.

The versatility of the 6-chloropyridin-3-yl moiety is also evident in its use for creating fused systems like thieno[2,3-b]pyridines. In one study, a chloroacetamide derivative was reacted with 2-mercapto-4,6-dimethylnicotinonitrile, and the resulting sulfide (B99878) underwent cyclization to form the thieno[2,3-b]pyridine (B153569) core. researchgate.net These examples underscore the importance of the 6-chloropyridin-3-yl group as a foundational element for accessing diverse and complex heterocyclic structures. evitachem.comresearchgate.net

Table 3: Examples of Polyheterocyclic Systems from (6-Chloropyridin-3-yl) Precursors

| Precursor Moiety | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| (6-Chloropyridin-3-yl)methyl | Cyclization with amines/hydrazines | 1,2,3-Triazolo[4,5-d]pyrimidine | researchgate.net |

| 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-chloronicotinonitrile | Nucleophilic substitution, cyclization | Pyrazolo[3,4-b]pyridine | nih.gov |

| (6-Chloropyridin-3-yl)methylamino | Multi-component reaction | Dihydropyridine | iucr.org |

| N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide | Intramolecular cyclization | Thieno[2,3-b]pyridine | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 6 Chloropyridin 3 Yl Ethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map can be assembled.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(6-chloropyridin-3-yl)ethanol is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethanol (B145695) side chain. The three aromatic protons on the 6-chloropyridin-3-yl moiety typically appear as a set of multiplets in the downfield region (δ 7.0–8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The proton at position 2 of the pyridine ring is often the most deshielded. The protons of the ethyl linker (-CH₂CH₂OH) would appear more upfield. The two methylene (B1212753) groups would likely present as triplets, a result of coupling to each other (³JHH coupling). The chemical shift of the methylene group attached to the pyridine ring (Ar-CH₂) would be further downfield than the methylene group attached to the hydroxyl group (-CH₂OH). The hydroxyl proton (-OH) signal can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and two signals for the ethanol side chain carbons. The carbon atom bonded to chlorine (C-6) and the carbon atoms adjacent to the ring nitrogen (C-2, C-6) are typically the most deshielded among the aromatic carbons. The carbons of the ethanol side chain will appear in the aliphatic region of the spectrum (typically δ 30-70 ppm). In a related structure, 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, the side chain carbons N-CH₂- and -CH₂-OH were observed at 52.29 ppm and 62.91 ppm, respectively, providing a reference for expected chemical shifts in the target molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H-2 (Pyridine) | ~8.2 (doublet) | - | Adjacent to ring nitrogen, deshielded. |

| H-4 (Pyridine) | ~7.6 (doublet of doublets) | - | Coupled to H-2 and H-5. |

| H-5 (Pyridine) | ~7.3 (doublet) | - | Coupled to H-4. |

| C-2 (Pyridine) | - | ~150 | Adjacent to ring nitrogen. |

| C-3 (Pyridine) | - | ~135 | Point of substitution. |

| C-4 (Pyridine) | - | ~140 | Aromatic carbon. |

| C-5 (Pyridine) | - | ~125 | Aromatic carbon. |

| C-6 (Pyridine) | - | ~152 | Bonded to electronegative chlorine. |

| -CH₂-Ar | ~2.8 (triplet) | ~35 | Aliphatic, adjacent to aromatic ring. |

| -CH₂-OH | ~3.8 (triplet) | ~62 | Aliphatic, adjacent to hydroxyl group. |

| -OH | Variable (singlet, broad) | - | Exchangeable proton. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene groups (-CH₂CH₂-), confirming their connectivity. It would also reveal the coupling network among the protons on the pyridine ring (H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu An HSQC spectrum would definitively link each proton signal from the pyridine ring and the ethanol side chain to its corresponding carbon signal, allowing for certain assignment of the carbon spectrum.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (C₇H₈ClNO), the nominal molecular weight is 157.6 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). libretexts.orgucalgary.ca This results in two molecular ion peaks in the mass spectrum: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two mass-to-charge (m/z) units, with a relative intensity ratio of approximately 3:1. chemguide.co.ukwhitman.edu Therefore, the mass spectrum of this compound would exhibit peaks at m/z 157 and m/z 159, confirming the presence of a single chlorine atom.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. Common fragmentation pathways would involve the cleavage of the ethanol side chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 157/159 | [M]⁺ | [C₇H₈ClNO]⁺ | Molecular ion peak, showing 3:1 isotopic pattern. |

| 140/142 | [M - OH]⁺ | [C₇H₇ClN]⁺ | Loss of the hydroxyl radical. |

| 126/128 | [M - CH₂OH]⁺ | [C₆H₅ClN]⁺ | Cleavage of the C-C bond in the side chain (α-cleavage). |

| 112/114 | [M - C₂H₄OH]⁺ | [C₅H₃ClN]⁺ | Loss of the entire ethanol side chain. |

| 77 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Loss of chlorine from a pyridine-containing fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

O-H stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H stretch (aromatic): Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

C-H stretch (aliphatic): Strong absorptions from the methylene groups will be observed in the 2850–3000 cm⁻¹ region.

C=C and C=N stretch (aromatic ring): Medium to strong absorptions in the 1400–1600 cm⁻¹ region are indicative of the pyridine ring.

C-O stretch: A strong band for the primary alcohol C-O bond is expected in the 1050–1150 cm⁻¹ range.

C-Cl stretch: A band in the fingerprint region, typically between 600–800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Pyridine Ring | C-H Stretch | 3050 - 3150 | Medium |

| Ethyl Chain (-CH₂) | C-H Stretch | 2850 - 3000 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Alcohol (-CH₂-OH) | C-O Stretch | 1050 - 1150 | Strong |

| Chloro-substituent | C-Cl Stretch | 600 - 800 | Medium |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

For a derivative of this compound that forms suitable single crystals, SC-XRD analysis would confirm the molecular connectivity established by NMR and MS. It would reveal the planarity of the pyridine ring and the specific conformation of the ethanol side chain (i.e., the torsion angles). Furthermore, analysis of the crystal packing can show how molecules interact with each other in the crystal lattice. For example, in the crystal structure of a related compound, 2-(((6-chloropyridin-3-yl)methyl)thio)-5-(pyridin-4-yl)-1,3,4-thiadiazole, the pyridine rings were observed to be involved in weak intermolecular interactions. ccspublishing.org.cn In the case of this compound, strong intermolecular hydrogen bonds involving the hydroxyl group would be expected to be a dominant feature of the crystal packing.

Table 4: Representative Data Obtainable from SC-XRD Analysis

| Parameter | Type of Information | Example |

| Crystal System | Symmetry of the unit cell | Monoclinic, Orthorhombic, etc. |

| Space Group | Specific symmetry elements | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | Size and shape of the unit cell | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Distance between two bonded atoms | C-C: ~1.54 Å; C=C (arom.): ~1.39 Å |

| Bond Angles | Angle between three connected atoms | C-C-O: ~109° |

| Torsion Angles | Conformation of flexible parts | Defines the orientation of the ethanol side chain relative to the ring. |

| Intermolecular Interactions | Non-covalent packing forces | Hydrogen bond distances and angles (e.g., O-H···N). |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of the final product, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor reaction progress. nih.govptfarm.pl A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate (stationary phase) and developed with an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent. The separation is based on the differential partitioning of components between the two phases. The relatively polar this compound would have a moderate retention factor (Rf) under typical conditions. The spots can be visualized under UV light due to the UV-active pyridine ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, identification, and quantification of compounds, making it ideal for determining the purity of synthesized this compound derivatives. helixchrom.comhelixchrom.com Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, often with an acid additive like formic or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen. nih.govsielc.com A UV detector is typically used for detection, set to a wavelength where the pyridine ring exhibits strong absorbance.

Biological and Pharmacological Research on 2 6 Chloropyridin 3 Yl Ethanol and Its Derivatives

Antimicrobial Activity Evaluations

Derivatives of the 2-(6-chloropyridin-3-yl)ethanol scaffold have been the subject of numerous studies to assess their efficacy against a range of microbial pathogens. These investigations have unveiled that specific structural modifications can impart significant antibacterial and antifungal properties to the parent compound.

Antibacterial Efficacy Studies

A variety of derivatives incorporating the 6-chloropyridin-3-yl moiety have demonstrated notable antibacterial action. For instance, novel hydrazone derivatives containing a pyridine (B92270) ring have been synthesized and tested for their antibacterial capabilities. d-nb.info Specifically, certain analogues showed good activity against Ralstonia solanacearum, with some compounds exhibiting over 80% efficacy at a concentration of 500 mg/L. d-nb.info Further studies on hydrazone derivatives have highlighted their potential in controlling plant bacterial diseases. d-nb.info

Other research has focused on 1,5-disubstituted indolin-2-one derivatives, which have shown promising antibacterial potency against both Gram-positive and Gram-negative bacteria. asianpubs.org Compounds were screened against Staphylococcus aureus and Proteus vulgaris, with some derivatives showing significant activity at concentrations of 100 and 50 µg/mL against S. aureus. asianpubs.org

The synthesis of 6-Chloro-pyridin-2-yl-amine derivatives has also yielded compounds with antibacterial properties against pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. researchgate.net Similarly, neonicotinoid analogs featuring a dihydropyridine (B1217469) structure have been evaluated for their effectiveness against Pseudomonas solanacearum (referred to as Ralstonia solanacearum), with some compounds showing inhibitory rates of up to 88.1% against tomato bacterial wilt. nih.gov

Furthermore, the incorporation of the 6-chloropyridin-3-yl methyl moiety into 1,2,4-triazole (B32235) structures has been explored. researchgate.netniscpr.res.in Some of the resulting triazole, triazolothiadiazine, and triazolothiadiazole derivatives have been screened for their antibacterial activities, indicating the potential of this structural class. researchgate.netniscpr.res.in Thiourea derivatives, such as N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide, have also been synthesized and investigated for their antibacterial potential. bohrium.com

| Derivative Class | Bacterial Strain(s) | Observed Efficacy | Reference |

|---|---|---|---|

| Hydrazones | Ralstonia solanacearum | >80% activity at 500 mg/L for some analogs. | d-nb.info |

| 1,5-Disubstituted Indolin-2-ones | Staphylococcus aureus, Proteus vulgaris | Significant activity at 50-100 µg/mL against S. aureus. | asianpubs.org |

| 6-Chloro-pyridin-2-yl-amines | Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli | Moderate to good activity. | researchgate.net |

| Neonicotinoid analogs with dihydropyridine | Pseudomonas solanacearum | Up to 88.1% inhibition of tomato bacterial wilt. | nih.gov |

Antifungal Efficacy Studies

The exploration of this compound derivatives has also extended to their potential as antifungal agents. Research has shown that certain derivatives exhibit considerable efficacy against various fungal pathogens. For example, 6-chloro-pyridin-2-yl-amine derivatives were screened for antifungal activity against the pathogenic strain Fusarium oxysporum, with all tested compounds showing some level of activity. researchgate.net

Pyridazine (B1198779) derivatives have also been a focus of antifungal research. Studies on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, including 5-Chloro-2-[(6-chloropyridin-3-yl)methyl]-6-phenylpyridazin-3(2H)-one, have demonstrated good antifungal activities against plant pathogens like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov The introduction of certain structural moieties, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373), into the pyridazine ring has been investigated to create lead structures with potent activity. nih.gov

Furthermore, novel nicotinamide (B372718) derivatives containing a 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antifungal properties. nih.gov These compounds showed weak to moderate activity against G. zeae, F. oxysporum, and C. mandshurica. nih.gov The investigation of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety has also yielded compounds with antifungal potential. d-nb.info

| Derivative Class | Fungal Strain(s) | Observed Efficacy | Reference |

|---|---|---|---|

| 6-Chloro-pyridin-2-yl-amines | Fusarium oxysporum | All tested compounds showed activity. | researchgate.net |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-ones | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Good antifungal activities. | nih.gov |

| Nicotinamides with 1,3,4-oxadiazole | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Weak to moderate antifungal activities. | nih.gov |

Insecticidal and Acaricidal Activity Investigations

The this compound structure is a key component in the development of insecticides, particularly within the neonicotinoid class. Research in this area has focused on creating new derivatives with enhanced potency and a favorable safety profile.

Neonicotinoid-Related Activities

The 6-chloropyridin-3-yl group is a well-established pharmacophore in the structure of many neonicotinoid insecticides. lookchem.com this compound itself serves as a crucial intermediate in the synthesis of these pesticides. lookchem.com Neonicotinoids are known to act as agonists on insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to their insecticidal effect. nih.govarkat-usa.org

Numerous studies have been dedicated to synthesizing and evaluating novel neonicotinoid derivatives. For instance, N-oxalyl derivatives of neonicotinoids have been designed, with some compounds exhibiting excellent insecticidal activity against bean aphids. arkat-usa.org One derivative, ethyl 2-(3-((6-chloropyridin-3-yl)methyl)-2-(nitroimino)imidazolidin-1-yl)-2-oxoacetate, showed 96% activity against bean aphids at a concentration of 6.25 mg kg-1, which was higher than the commercial insecticide imidacloprid (B1192907). arkat-usa.org

Other research has explored neonicotinoid analogs with a dihydropyridine moiety, which have shown moderate to potent activity against the brown planthopper (Nilaparvata lugens). nih.gov Furthermore, novel 1,8-naphthyridine (B1210474) derivatives incorporating the neonicotinoid core structure have been synthesized and demonstrated excellent insecticidal activity against cowpea aphids. rhhz.net The development of such derivatives, including those with a (6-chloropyridin-3-yl)methyl group, is an active area of research aimed at discovering new pest control agents. google.com

Structure-Activity Relationships in Pest Control

Understanding the relationship between the chemical structure of these compounds and their insecticidal activity is crucial for designing more effective pesticides. Research has shown that modifications to the pyridine ring and other parts of the molecule can significantly influence biological activity. nih.gov

For example, in the study of N-oxalyl neonicotinoid derivatives, it was observed that the nature of the ester group attached to the oxalyl moiety had a significant impact on insecticidal activity. arkat-usa.org The allyl esters in the series showed the highest activity. arkat-usa.org A comparison between nitroimino- and cyanoimino-substituted analogues revealed that the nitroimino-substituted compounds generally exhibited higher insecticidal activity. arkat-usa.org

In the development of neonicotinoid analogs with a dihydropyridine ring, the substituents on the phenyl ring were varied. nih.gov However, no clear structure-activity relationship was observed, as compounds with both electron-withdrawing and electron-donating groups demonstrated good activity. nih.gov For 1,8-naphthyridine derivatives, the hybridization of the naphthyridine scaffold with the neonicotinoid core structure led to compounds with high insecticidal efficacy. rhhz.net

While many of these compounds show potent insecticidal activity, their acaricidal (mite-killing) properties are less commonly reported in the reviewed literature, though some patents mention unexpected acaricidal activity for certain N-(heteroarylalkyl)alkanediamine derivatives. lookchem.com

| Derivative Class | Target Pest(s) | Key Findings | Reference |

|---|---|---|---|

| N-oxalyl neonicotinoids | Bean aphid | Ethyl 2-(3-((6-chloropyridin-3-yl)methyl)-2-(nitroimino)imidazolidin-1-yl)-2-oxoacetate showed 96% activity at 6.25 mg kg-1. | arkat-usa.org |

| Neonicotinoid analogs with dihydropyridine | Nilaparvata lugens | Some analogs showed mortality rates over 90% at 500 mg/L. | nih.gov |

| 1,8-Naphthyridine derivatives | Cowpea aphid | LC50 values ranging from 0.011 mmol/L to 0.067 mmol/L. | rhhz.net |

| Triazolothiadiazines and Triazolothiadiazoles | Insects (unspecified) | Some compounds screened for insecticidal activity. | niscpr.res.in |

Enzyme Inhibition and Modulation Studies

The structural features of this compound and its derivatives make them candidates for interaction with various enzymes, leading to inhibition or modulation of their activity. The presence of the chloropyridine ring and the hydroxyl group, or other functional groups in its derivatives, allows for potential binding to the active sites of enzymes.

Research into related compounds provides a basis for this potential. For example, 2-chloro-1-(6-chloropyridin-3-yl)ethanone, a ketone analog, is noted for its potential in enzyme inhibition studies. The chloro and ethanone (B97240) groups can participate in non-covalent or covalent interactions with enzyme active sites.

More specific examples of enzyme inhibition have been reported for derivatives of this compound. A notable study demonstrated that indole (B1671886) chloropyridinyl ester derivatives are potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication.

The broader family of nitrogen-containing heterocyclic compounds, to which this compound belongs, has been extensively studied for enzyme inhibition. For instance, various 1,2,4-triazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes. nih.gov While not all of these studies directly involve the this compound core, they highlight the potential of this chemical space for discovering new enzyme inhibitors.

Furthermore, studies on ethanol (B145695) and its analogs, such as trifluoroethanol, have shown they can act as inhibitors of alcohol dehydrogenases, demonstrating that even simple alcohol structures can interact with and modulate enzyme activity. nih.gov This suggests that the ethanol moiety of the parent compound could also be involved in enzyme interactions.

Interaction with Active Sites of Enzymes

The structural components of this compound and its derivatives play a crucial role in their interaction with the active sites of enzymes. The chloropyridine moiety, in particular, is known to engage in significant binding interactions.

Computational and crystallographic studies have shown that the m-chloropyridine group can fit into specific pockets of enzyme active sites. For instance, in studies on inhibitors of the main protease (Mpro) of SARS-CoV-2, the m-chloropyridine moiety was observed to sit in the S1 pocket of the active site, forming a critical hydrogen bond with the amino acid residue His163. acs.org This interaction is vital for the binding of the inhibitor to the enzyme.

Derivatives of this compound, such as those incorporating an imidazole (B134444) ring, also show potential for enzyme binding. The imidazole ring is a common feature in many pharmaceutical compounds and is known to participate in various biological interactions, including binding to enzymes and receptors. ontosight.ai The combination of the chloropyridine and other functional groups can influence the molecule's ability to form covalent or non-covalent interactions within the active sites, which is a key determinant of its biological activity. ontosight.ai

Modulation of Enzyme Activity

The interaction of this compound derivatives with enzyme active sites can lead to the modulation of their catalytic activity. This modulation is often a primary mechanism behind their pharmacological effects.

Derivatives containing the chloropyridine structure have been investigated as inhibitors of several enzyme classes. For example, donepezil-pyridyl hybrids, which incorporate a pyridine ring, have been designed and evaluated as multipotent inhibitors of cholinesterases (ChE) and monoamine oxidases (MAO). csic.esdovepress.com Monoamine oxidases are enzymes that metabolize monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. mdpi.comresearchgate.net

Furthermore, acetamide (B32628) derivatives containing a 2-(5-chloropyridin-2-yl) group have been identified as potent thrombin inhibitors, a key enzyme in the blood coagulation cascade. acs.org The ability of these compounds to inhibit enzyme activity highlights their potential for therapeutic applications. The specific substitutions on the pyridine ring and the nature of the rest of the molecule are critical in determining the potency and selectivity of enzyme inhibition. researchgate.net

Pharmacological Potential and Therapeutic Relevance

The unique structural features of this compound and its derivatives have made them valuable scaffolds in the discovery of new therapeutic agents for a range of diseases.

Beta(3)-adrenergic Receptor Agonism as a Precursor

The compound this compound has been identified as a useful intermediate in the synthesis of β3-adrenergic receptor agonists. google.com These agonists are of therapeutic interest for the treatment and prevention of prostate gland diseases. The synthesis involves using this compound as a building block to construct more complex molecules that can effectively bind to and activate the β3-adrenergic receptor. google.com

Influence on Monoaminergic Neurotransmitter Systems

Derivatives of this compound have shown the potential to influence monoaminergic neurotransmitter systems, primarily through the inhibition of monoamine oxidase (MAO) enzymes. dovepress.comnih.gov MAO-A and MAO-B are crucial enzymes responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.comnih.gov By inhibiting these enzymes, the levels of these neurotransmitters in the brain can be increased, which is a therapeutic strategy for conditions like depression and Parkinson's disease. dovepress.commdpi.com

For instance, a derivative, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911), has been developed as a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine receptor, showing potential for the treatment of depression. researchgate.net While not a direct modulator of monoamine oxidase, this demonstrates the broader potential of chloropyridine-containing compounds to interact with key targets in the central nervous system.

Potential in Drug Development for Metabolic and Cardiovascular Diseases

The chloropyridine scaffold is a recurring motif in the development of drugs for metabolic and cardiovascular diseases. The role of this compound as a precursor to β3-adrenergic receptor agonists points to its utility in developing treatments for metabolic conditions such as obesity and diabetes, where these receptors are a key target.

In the cardiovascular arena, derivatives of this compound have been explored as thrombin inhibitors. acs.org Thrombin is a critical enzyme in the blood clotting process, and its inhibition is a major approach for the prevention and treatment of thrombotic events like heart attacks and strokes. The development of potent and selective thrombin inhibitors from chloropyridine-containing structures underscores their importance in cardiovascular drug discovery. acs.org

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

A significant area of research for derivatives of this compound has been in oncology, with numerous studies reporting on their antiproliferative and cytotoxic effects against various cancer cell lines. uri.edunih.gov

Derivatives incorporating the N-(6-chloropyridin-3-yl) moiety have demonstrated notable cytotoxic activity. One such compound, N-(6-chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide, was tested against human cancer cell lines, showing significant inhibitory effects. nih.gov Another related carbazole (B46965) derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol, also exhibited dose-dependent cytotoxic activity, particularly against the MCF-7 breast cancer cell line. spandidos-publications.com

The antiproliferative effects are not limited to a single cancer type. Various novel nicotinonitrile derivatives containing a chloropyridine structure have shown potent cytotoxic effects against a panel of cancer cell lines, including large-cell lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. spandidos-publications.com

The table below summarizes the cytotoxic activity of some derivatives containing the chloropyridine scaffold against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (μM) | Source |

|---|---|---|---|---|

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 | Breast Cancer | 1.4 | nih.gov |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 | Liver Cancer | 22.6 | nih.gov |

| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | MCF-7 | Breast Cancer | 20-30 | spandidos-publications.com |

| Nicotinonitrile Derivative 14a | NCIH 460 | Large-Cell Lung Cancer | 0.025 | nih.gov |

| Nicotinonitrile Derivative 14a | RKOP 27 | Colon Cancer | 0.016 | nih.gov |

| Nicotinonitrile Derivative 14a | HeLa | Cervical Cancer | 0.127 | nih.gov |

| Nicotinonitrile Derivative 14a | U937 | Histiocytic Lymphoma | 0.422 | nih.gov |

| Nicotinonitrile Derivative 14a | SKMEL 28 | Melanoma | 0.255 | nih.gov |

DNA Binding and Interaction Mechanisms

The interaction of small molecules with deoxyribonucleic acid (DNA) is a critical area of research, offering insights into the mechanisms of potential therapeutic agents. Derivatives of this compound, particularly those incorporating planar aromatic systems, have been investigated for their ability to bind to DNA. The mode of this interaction is often through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.

Spectroscopic studies are a primary method for investigating these binding events. For instance, the binding of a related compound, chlorobenzylidine, to DNA was shown to cause hypochromism (a decrease in absorbance intensity) and a slight red shift in its electronic absorption spectrum. nih.gov Such spectral changes are characteristic of intercalative binding. nih.gov Fluorescence titration is another powerful technique. The quenching of a compound's intrinsic fluorescence upon the addition of DNA suggests a close association and can be used to determine binding parameters. nih.gov

For chlorobenzylidine, fluorescence titration data facilitated the construction of a Scatchard plot, which yielded a binding constant (K) of 1.3 x 10⁵ M⁻¹ and a binding site size of 10 base pairs. nih.gov This indicates a high affinity for DNA. nih.gov The thermodynamic properties of this interaction were also explored, revealing an exothermic process with a Van't Hoff enthalpy of -143 kJ/mol. nih.gov Furthermore, the binding was found to be pH-dependent, with the maximum binding constant observed at a pH of 3.0. nih.gov

Studies on other heterocyclic compounds, such as ruthenium(II) complexes containing pyridine ligands, have also demonstrated DNA interaction. nih.gov Techniques like atomic force microscopy (AFM) have provided visual evidence of these complexes interacting with plasmid DNA. nih.gov Moreover, an increase in the viscosity of a DNA solution upon addition of the compound is a classic indicator of intercalative binding, as the insertion of the molecule lengthens and stiffens the DNA helix. nih.gov While direct studies on this compound itself are limited in the provided context, the research on analogous structures provides a strong framework for understanding how its derivatives can interact with DNA. These interactions are often a foundational aspect of their potential biological activities.

Table 1: DNA Binding Properties of a Related Compound

| Compound | Method | Binding Constant (K) | Binding Site Size | Key Findings |

|---|---|---|---|---|

| Chlorobenzylidine | Electronic Absorbance & Fluorescence Titrations | 1.3 x 10⁵ M⁻¹ | 10 base pairs | Intercalative binding mode; interaction is exothermic and pH-dependent. nih.gov |

Protein-Ligand Interaction Analyses

The biological effects of this compound derivatives are often mediated by their precise interactions with specific protein targets. Molecular docking and other computational techniques are invaluable for elucidating these protein-ligand interactions at a molecular level, guiding the synthesis and optimization of more potent and selective compounds.

A significant body of research has focused on derivatives of 2-chloropyridine (B119429) as inhibitors of various enzymes, including those critical for cancer cell survival and viral replication. For example, a series of 2-chloropyridine derivatives featuring a 1,3,4-oxadiazole moiety were synthesized and evaluated as potential antitumor agents. researchgate.net Molecular docking simulations were performed to understand the binding mode of the most potent compound, 6o , within the active site of human telomerase (PDB ID: 3DU6). researchgate.net The study highlighted the importance of three hydrogen bonds between the ligand and the protein, suggesting a stable and specific interaction. researchgate.net This compound exhibited significant telomerase inhibitory activity with an IC₅₀ value of 2.3 µM. researchgate.net

In another study, pyridine and pyrimidine (B1678525) derivatives were investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In silico analysis, including molecular docking, predicted that certain derivatives could target both wild-type EGFR and the resistant T790M mutant. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org Docking studies of a particularly active compound, 18 , revealed a strong binding affinity (−22.71 kcal/mol), which was superior to the reference drug sorafenib. rsc.org

Derivatives have also been designed to target viral proteins. Indole esters containing a 5-chloropyridinyl moiety have been developed as inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov X-ray crystallography of these inhibitors bound to the protease provided detailed insight into their binding mechanism, revealing key interactions within the enzyme's active site. nih.gov For instance, compound 7d , an N-allyl derivative, was identified as a potent inhibitor with an IC₅₀ of 73 nM. nih.gov

The chloro and ethanone groups present in related molecules like 2-Chloro-1-(6-chloropyridin-3-yl)ethanone are known to form covalent or non-covalent interactions with the active sites of enzymes, leading to the modulation or inhibition of their activity. These analyses, combining computational predictions with experimental validation, are crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on the this compound scaffold.

Table 2: Protein-Ligand Interaction Data for 2-Chloropyridine Derivatives

| Derivative Class | Protein Target | Key Compound | Binding Affinity / Potency | Key Interaction Insights |

|---|---|---|---|---|

| 2-Chloropyridine-1,3,4-oxadiazoles | Human Telomerase (3DU6) | 6o | IC₅₀ = 2.3 µM | Formation of three critical hydrogen bonds in the active site. researchgate.net |

| Thieno[2,3-d]pyrimidines | VEGFR-2 | 18 | Binding Score = -22.71 kcal/mol | Higher binding score than the reference drug sorafenib. rsc.org |

| Indole Chloropyridinyl Esters | SARS-CoV-2 3CLpro | 7d | IC₅₀ = 73 nM | X-ray crystallography confirmed binding mode in the enzyme active site. nih.gov |

| Pyridine/Pyrimidine Derivatives | EGFR | Not specified | - | Predicted to target both wild-type and T790M mutant EGFR. nih.gov |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

2-(6-Chloropyridin-3-YL)ethanol is firmly established as a versatile building block in organic synthesis. Its structure is a key component in the assembly of more complex molecular architectures. The presence of the hydroxyl group allows for classic alcohol reactions such as esterification, etherification, and oxidation, while the chloropyridine moiety provides a site for nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it an important intermediate for creating a diverse array of organic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 117528-28-6 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Physical Form | Solid or viscous liquid or liquid |

| Storage Temperature | 2-8°C under inert atmosphere |

Data sourced from multiple chemical suppliers and databases.

Synthesis of Novel Compounds with Diverse Pharmacological Activities

The chloropyridine framework is a recognized pharmacophore found in various biologically active molecules. Consequently, this compound serves as a valuable starting material for the synthesis of novel compounds with potential pharmacological applications. Research has demonstrated its use in creating derivatives that exhibit a range of bioactivities. For instance, the core structure has been incorporated into complex heterocyclic systems designed to interact with biological targets. One such example is the synthesis of 6-(2-chloropyridin-3-yl)chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one, a compound evaluated for its activity against human tumor cell lines. Furthermore, the related 2-chloro-5-(chloromethyl)-pyridine has been used to synthesize a series of 3‐[(6‐chloropyridin‐3‐yl)methyl]‐6‐substituted‐6,7‐dihydro‐3H‐1,2,3‐triazolo[4,5‐d]pyrimidin‐7‐imines, which have shown moderate to weak fungicidal and insecticidal activities.

Table 2: Examples of Pharmacologically Active Compounds Derived from Chloropyridine Precursors

| Compound Class | Precursor Type | Reported Biological Activity |

|---|---|---|

| Chromeno-pyrrolo-quinolinones | 2-(6-Chloropyridin-3-YL) structure | Anticancer (evaluated against human tumor cell lines) |

| Triazolo-pyrimidin-imines | Chloropyridin-3-yl methyl structure | Fungicidal, Insecticidal |

Applications in Polymer Chemistry

While direct applications of this compound in polymer chemistry are not extensively documented, related structural analogs play a role in this field. For example, 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, a compound sharing the core chloropyridine moiety, is utilized in polymer chemistry. The functional groups present in this compound, specifically the hydroxyl group, suggest its potential as a monomer for the synthesis of polyesters or polyurethanes. The incorporation of the chloropyridine unit into a polymer backbone could impart specific properties such as thermal stability, flame retardancy, or unique binding capabilities.

Development of Metal Complexes for Catalytic Applications

The pyridine (B92270) nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The development of metal complexes using pyridine-based ligands is a significant area of research in catalysis. These complexes can act as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. For instance, palladium(II) complexes featuring substituted pyridine ligands have demonstrated efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. Although specific catalytic complexes derived directly from this compound are not widely reported, its structure is analogous to ligands used to create catalysts for reactions like the dehydrogenative coupling of alcohols and the hydrogenation of ketones.

Potential in Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications and optical data storage. Organic molecules with donor-π-acceptor (D-π-A) structures are often investigated for their NLO properties. The this compound structure contains a pyridine ring (an electron-accepting group) and could be chemically modified to create molecules with significant NLO responses. Computational studies on related D-π-A type chalcone (B49325) derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, have confirmed their potential for applications in nonlinear optics, with predicted hyperpolarizability values many times higher than that of the standard material, urea. This suggests that molecules built using the 2-(6-chloropyridin-3-yl) scaffold are promising candidates for the development of new NLO materials.

Mechanistic Insights into the Reactivity and Biological Action of 2 6 Chloropyridin 3 Yl Ethanol

Elucidation of Reaction Mechanisms in Synthetic Transformations

The chemical behavior of 2-(6-chloropyridin-3-yl)ethanol is characterized by the reactivity of its primary alcohol group and the substituted pyridine (B92270) ring. Its synthesis and subsequent transformations involve several well-established organic reaction mechanisms.

A primary route to synthesize this compound involves the reduction of a corresponding carbonyl compound. For instance, the ketone (6-Chloro-pyridin-3-yl)propan-2-one can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). evitachem.com Similarly, related carboxylic acids or their esters can be reduced to the alcohol.

Once formed, this compound can serve as a versatile intermediate in further synthetic transformations. A key reaction is the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. For example, 2-(6-chloropyridin-3-yl)ethan-1-ol can be reacted with vinylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate. acs.org This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to replace the chlorine atom on the pyridine ring with a vinyl group, yielding 2-(6-vinylpyridin-3-yl)ethan-1-ol. acs.org

The alcohol moiety itself can undergo reactions typical of primary alcohols, such as oxidation to form the corresponding aldehyde or carboxylic acid. evitachem.com Nucleophilic substitution reactions can also occur, where the hydroxyl group is first converted into a better leaving group. Furthermore, the chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a mechanism central to the synthesis of many pyridine-containing pharmaceuticals and agrochemicals. beilstein-journals.org

| Transformation | Reactant(s) | Key Reagents/Catalysts | Mechanism | Product | Source |

|---|---|---|---|---|---|

| Reduction | (6-Chloro-pyridin-3-yl)propan-2-one | Sodium borohydride (NaBH4) | Nucleophilic addition of hydride | 2-(6-chloropyridin-3-yl)propan-2-ol | evitachem.com |

| Suzuki-Miyaura Coupling | 2-(6-chloropyridin-3-yl)ethan-1-ol, Vinylboronic acid pinacol ester | Pd(dppf)Cl2, K2CO3 | Palladium-catalyzed cross-coupling | 2-(6-vinylpyridin-3-yl)ethan-1-ol | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2-chloropyridine (B119429), N-methylethanolamine | Base | Addition-elimination | 2-((2-pyridyl)methylamino)ethanol | beilstein-journals.org |

| Oxidation | α-trifluoromethyl alcohols | Nitroxide catalyst, Potassium persulfate | Catalytic oxidation | Trifluoromethyl ketones | thieme-connect.com |

Understanding Mechanisms of Enzyme and Receptor Interactions

The 6-chloropyridinyl moiety is a critical pharmacophore found in many biologically active compounds, particularly neonicotinoid insecticides and certain pharmaceuticals. The mechanism of action for compounds containing this group, including this compound and its derivatives, often involves specific interactions with enzymes and neuronal receptors.

A primary target for chloropyridinyl compounds is the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.netresearchgate.net For example, the related compound SUVN-911, which features a 6-chloropyridine-3-yloxy group, acts as a potent antagonist at the α4β2 subtype of the nAChR. researchgate.net This antagonistic binding mechanism involves the compound occupying the receptor's binding site, which prevents the endogenous neurotransmitter, acetylcholine, from binding and activating the receptor. This blockade of neuronal signaling is the basis for its therapeutic effect in depression and the insecticidal action of neonicotinoids like imidacloprid (B1192907). researchgate.netresearchgate.net

Beyond nAChRs, derivatives of this compound have been shown to interact with other enzymes. The active metabolite of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate, an acid, is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synapse, enhancing cholinergic neurotransmission. Furthermore, precursors like 2-Chloro-1-(6-chloropyridin-3-yl)ethanone are known to inhibit or modulate enzyme activity through covalent or non-covalent interactions with their active sites. The chloro and carbonyl groups can bind to amino acid residues in the enzyme's active site, blocking substrate access and inhibiting its catalytic function. evitachem.com

| Target | Interacting Compound Type | Mechanism of Action | Effect | Source |

|---|---|---|---|---|

| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | 6-Chloropyridinyl compounds (e.g., SUVN-911) | Antagonistic binding | Blockade of neurotransmitter binding and receptor activation | researchgate.net |

| Insect Nicotinic Acetylcholine Receptors (nAChRs) | Neonicotinoids (e.g., Imidacloprid) | Agonistic/Antagonistic binding | Disruption of nerve signaling in insects | researchgate.net |

| Acetylcholinesterase (AChE) | 2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid | Enzyme inhibition | Increased acetylcholine levels | |

| Various Enzymes | Chloropyridinyl ketones | Binding to active sites | Inhibition of catalytic activity | evitachem.com |

Mechanistic Pathways of DNA Interaction

Direct interaction of this compound with DNA has not been extensively documented. However, mechanistic studies on structurally related compounds and more complex molecules incorporating the chloropyridine moiety suggest potential pathways for such interactions.

One potential mechanism is the inhibition of DNA synthesis. A mechanistic analysis of a complex heterocyclic compound related to 6-(2-chloropyridin-3-yl)chromeno[4,3-b]pyrrolo [3,2-h]quinolin-7(1H)-one revealed that it potently suppressed cancer cell growth by causing a delay in the S phase of the cell cycle, which is associated with the inhibition of DNA synthesis. openmedicinalchemistryjournal.com While this is an indirect effect, it points to a pathway where downstream signaling initiated by the compound ultimately interferes with the DNA replication machinery.

A more direct mechanistic approach involves designing molecules that can bind to DNA. Studies have shown that metal complexes of ligands containing chlorophenyl groups can bind strongly to DNA. nih.gov For instance, copper, nickel, and iron complexes of a pyrazoline-based ligand demonstrated significant DNA binding constants, indicating a strong interaction. nih.gov Similarly, other studies on copper complexes have shown that they can interact with DNA through groove binding. researchgate.net These findings suggest that the chloropyridine scaffold could be incorporated into larger molecules designed to target and bind DNA.

Furthermore, highly modified chloropyridine derivatives have been used as tools to study DNA-protein interactions. A complex nucleoside triphosphate analogue containing a 4-azido-2,5-difluoro-3-chloropyridine group has been synthesized and used as a photoreactive probe. aging-us.com This probe can be incorporated into DNA and, upon photoactivation, forms a covalent bond with nearby proteins, allowing for the identification and study of DNA repair enzymes. aging-us.com This demonstrates that the chloropyridine structure is compatible with incorporation into DNA and can be used to mechanistically probe DNA-related processes.

| Interaction Pathway | Example Compound Type | Observed Mechanism/Application | Source |

|---|---|---|---|

| Inhibition of DNA Synthesis | Complex quinolinone derivatives | Induces S-phase delay in the cell cycle, suppressing cell growth. | openmedicinalchemistryjournal.com |

| Direct DNA Binding | Metal complexes with chlorophenyl-containing ligands | Binds to DNA, potentially through groove binding, with high affinity. | nih.govresearchgate.net |

| Photoreactive Probing | DNA analogues with a chloropyridine moiety (FAP-dCTP) | Incorporates into DNA and covalently crosslinks to associated proteins to study DNA repair. | aging-us.com |

Microbial Biodegradation Pathways of Related Compounds and Metabolites

This compound is structurally related to metabolites of chloropyridinyl neonicotinoid insecticides, such as imidacloprid and acetamiprid (B1664982). The microbial biodegradation of these pesticides is a critical process determining their environmental fate and involves diverse enzymatic pathways. nih.govoup.com

Numerous microorganisms, including bacteria such as Bacillus, Pseudoxanthomonas, Rhodococcus, Ochrobactrum, and various fungi, have been identified as capable of degrading neonicotinoids. nih.govscienceopen.comfrontiersin.org These microbes utilize the pesticides as a source of carbon or nitrogen, or they co-metabolize them in the presence of other growth substrates. oup.com

The degradation pathways for chloropyridinyl compounds typically involve several key enzymatic reactions targeting the side chain and the pyridine ring. A common pathway for acetamiprid degradation by Fusarium sp. involves the formation of intermediates like 2-chloro-5-hydroxymethylpyridine (B1360356) and, ultimately, 6-chloronicotinic acid. frontiersin.org This suggests a pathway where the ethanol (B145695) side chain of this compound would first be oxidized by microbial alcohol dehydrogenases to an aldehyde, and then further oxidized by aldehyde dehydrogenases to the corresponding carboxylic acid, (6-chloropyridin-3-yl)acetic acid. This acid could then be further metabolized, often leading to the cleavage of the pyridine ring.

Another documented pathway for the related insecticide nitenpyram (B241) involves the removal of the nitro group from the side chain, followed by demethylation and redox reactions, as observed in Ochrobactrum sp. strain DF-1. frontiersin.org While the specific enzymes for the complete mineralization of these compounds are not fully elucidated, cytochrome P450 monooxygenases, hydrolases, and oxidoreductases are known to be involved in the initial transformation steps. researchgate.net The ultimate fate of the chloropyridine ring often involves its cleavage and mineralization to CO2 and H2O. frontiersin.org

| Microbial Genus | Degraded Compound | Key Metabolic Step/Enzyme Type | Metabolite(s) | Source |

|---|---|---|---|---|

| Fusarium sp. | Acetamiprid | Hydroxylation, Oxidation | 2-chloro-5-hydroxymethylpyridine, 6-chloronicotinic acid | frontiersin.org |

| Ochrobactrum sp. | Nitenpyram | Denitration, Demethylation, Redox reaction | N-((6-chloropyridin-3-yl)methyl) ethanamine | frontiersin.org |

| Bacillus thuringiensis | Nitenpyram | Side-chain modification | N-(6-chloro-3-pyridilmethyl)-N-ethylformamide (CPF) | jst.go.jp |

| Pseudoxanthomonas spp. | Nitenpyram | Hydrolytic demethylation | N-((6-chloropyridin-3-yl)methyl)prop-1-en-2-amine | |

| Phanerochaete sordida | Nitenpyram | Reduction (Cytochrome P450 suspected) | (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxy acetimidamide | frontiersin.org |

Environmental and Metabolic Fate Studies

Biodegradation Pathways of Related Chloropyridine Derivatives

The biodegradation of pyridine (B92270) and its derivatives is influenced by the nature and position of substituents on the pyridine ring. Generally, these compounds can be degraded by various microorganisms in both aerobic and anaerobic conditions. The introduction of a chlorine atom to the pyridine ring, as seen in chloropyridine derivatives, can significantly impact its biodegradability, often making the compound more resistant to microbial degradation.

Studies on chloropyridinyl neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid (B1664982), provide insights into the potential breakdown of the 6-chloropyridinyl group. Microbial degradation is considered a primary and environmentally sound pathway for the remediation of these compounds from contaminated environments.

One common metabolic pathway observed in the microbial degradation of chloropyridinyl neonicotinoids involves the breakdown of the chloropyridinyl group through reactions like N-dealkylation. This process can lead to the formation of intermediates such as 6-chloro-3-pyridinemethanol. Further oxidation of this alcohol intermediate can yield 6-chloronicotinic acid.

For instance, the degradation of the neonicotinoid acetamiprid by the bacterial strain Rhodococcus sp. BCH2 has been shown to proceed through the formation of intermediates including 1-(6-chloropyridin-3yl)-N-methylmethanamine and subsequently 6-chloronicotinic acid. Similarly, the degradation of another neonicotinoid, imidacloprid, can also lead to the formation of 6-chloronicotinic acid.

The ethanol (B145695) side chain of 2-(6-Chloropyridin-3-YL)ethanol is another site for potential microbial attack. Studies on the degradation of 2-chloroethanol (B45725) by bacteria like Pseudomonas stutzeri have shown a pathway involving oxidation of the alcohol group. This process proceeds through the formation of 2-chloroacetaldehyde, which is then further oxidized to chloroacetic acid before being dehalogenated to glycolate. While this compound has a more complex pyridine structure attached, the initial oxidation of the ethanol group could be a plausible degradation step.

Metabolite Identification and Characterization

The identification of metabolites is crucial for understanding the complete environmental and metabolic fate of a chemical compound. While no specific studies have identified the metabolites of this compound, the metabolic pathways of related chloropyridine compounds offer a strong indication of the likely transformation products.

In biological systems, such as in mammals or insects, chloropyridinyl compounds undergo biotransformation, which is a series of metabolic reactions aimed at detoxifying and eliminating foreign substances. These reactions are broadly categorized into Phase I and Phase II metabolism. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.

For chloropyridinyl neonicotinoid insecticides, a common Phase I metabolic pathway involves the oxidation of the molecule. This can lead to the formation of hydroxylated derivatives or the cleavage of side chains. A key and frequently identified metabolite of many chloropyridinyl neonicotinoids is 6-chloronicotinic acid (6-CNA) . The formation of 6-CNA indicates the breakdown of the side chain attached to the pyridine ring and the subsequent oxidation of the carbon at that position.

Another significant metabolite that can be anticipated based on the structure of related compounds is 6-chloro-3-pyridinemethanol . This metabolite would result from the cleavage of the bond between the pyridine ring and the ethanol side chain of this compound, followed by the reduction of the resulting aldehyde or carboxylic acid, or it could be an intermediate in the oxidation pathway leading to 6-CNA.

The table below summarizes some of the key metabolites identified in studies of related chloropyridine derivatives, which could be potential metabolites of this compound.

Table 1: Potential Metabolites of this compound Based on Related Compounds

| Parent Compound Class | Identified Metabolite | Potential Metabolic Pathway |

|---|---|---|

| Chloropyridinyl Neonicotinoids | 6-Chloronicotinic acid | Oxidation of the side chain |

| Chloropyridinyl Neonicotinoids | 6-Chloro-3-pyridinemethanol | Cleavage and reduction of the side chain |

| 2-Chloroethanol | Chloroacetaldehyde | Oxidation of the ethanol group |

| 2-Chloroethanol | Chloroacetic acid | Further oxidation of chloroacetaldehyde |

The characterization of these metabolites is typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation, identification, and quantification of the parent compound and its transformation products in various environmental and biological matrices.

Future Research Directions and Emerging Paradigms for 2 6 Chloropyridin 3 Yl Ethanol

Exploration of Novel Synthetic Methodologies

The synthesis of 2-(6-Chloropyridin-3-YL)ethanol and its derivatives is pivotal for enabling further research. Future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

One promising area is the advancement of multi-component reactions (MCRs). A facile and efficient protocol has been developed for the synthesis of novel 2-aryl-imidazo[1,2-a]pyridines through a one-pot reaction of aromatic aldehydes, 2-amino-5-chloropyridine, and tert-butylisocyanide. rsc.org This methodology offers high atom-economy, mild conditions, and short reaction times. rsc.org For instance, the reaction of 2-chloro-pyridine-3-carbaldehyde with 5-chloro-pyridin-2-ylamine and tert-butylisocyanide in the presence of an iodine catalyst yields N-tert-butyl-6-chloro-2-(2-chloropyridin-3-yl)-H-imidazo[1,2-a]pyridin-3-amine with a 96% yield. rsc.orgscispace.com Adapting such MCR strategies could provide rapid access to a diverse library of derivatives starting from precursors related to this compound.

Another key strategy involves leveraging palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This has been used to introduce various aromatic or heteroaromatic groups at the 6-position of a pyridine (B92270) ring, starting from a 2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-chloropyridine precursor. mdpi.com This approach allows for the modular and convergent synthesis of complex molecules, which could be applied to modify the this compound scaffold. mdpi.com

Future research will likely explore greener synthetic approaches, employing more benign solvents and catalysts, and improving energy efficiency to align with the principles of sustainable chemistry.

Table 1: Overview of Synthetic Strategies for Chloropyridine Derivatives

| Synthetic Strategy | Key Features | Example Application | Citations |

|---|---|---|---|

| Multi-Component Reaction (MCR) | High atom-economy, mild conditions, short reaction times. | Synthesis of imidazo[1,2-a]pyridines from 2-chloro-pyridine-3-carbaldehyde. | rsc.orgscispace.com |

| Suzuki-Miyaura Coupling | Versatile for C-C bond formation, allows for modular synthesis. | Introduction of aryl groups to a 6-chloropyridine core. | mdpi.com |